(6,7-Dihydro-5H-cyclopenta[b]pyridin-4-yl)boronic acid
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Overview
Description
(6,7-Dihydro-5H-cyclopenta[b]pyridin-4-yl)boronic acid is a boronic acid derivative that features a cyclopenta[b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of cyclopentenopyridine analogues, which are oxidized using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant in water at 25°C . This method provides high yield and excellent chemoselectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic systems are likely to be employed to ensure high yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
(6,7-Dihydro-5H-cyclopenta[b]pyridin-4-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Palladium catalysts and bases such as potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Biaryl compounds.
Scientific Research Applications
(6,7-Dihydro-5H-cyclopenta[b]pyridin-4-yl)boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (6,7-Dihydro-5H-cyclopenta[b]pyridin-4-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other biologically active molecules . The compound’s structure allows it to participate in various chemical reactions, facilitating the formation of complex molecules.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dihydro-5H-cyclopenta[b]pyridine
- 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
- Cyclopenta[b]pyridine derivatives
Uniqueness
(6,7-Dihydro-5H-cyclopenta[b]pyridin-4-yl)boronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and allows for its use in cross-coupling reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and potential drug candidates.
Properties
Molecular Formula |
C8H10BNO2 |
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Molecular Weight |
162.98 g/mol |
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridin-4-ylboronic acid |
InChI |
InChI=1S/C8H10BNO2/c11-9(12)7-4-5-10-8-3-1-2-6(7)8/h4-5,11-12H,1-3H2 |
InChI Key |
ICFDMRKHEJACGC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2CCCC2=NC=C1)(O)O |
Origin of Product |
United States |
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